molecular formula C14H11NO4S B2880394 (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid CAS No. 92163-98-9

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid

Cat. No.: B2880394
CAS No.: 92163-98-9
M. Wt: 289.31
InChI Key: RDDBTXRIQWBBNR-UHFFFAOYSA-N
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Description

(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, or 5,5-DOPA for short, is an organic compound that has a wide range of uses in both scientific research and industrial applications. It is an important intermediate in the synthesis of many compounds and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. The compound has also been used in the synthesis of various drugs, including the anticonvulsant drug phenytoin. In addition, 5,5-DOPA has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • The synthesis of 10H-phenothiazines from 2-aminobenzenethiol and o-halonitrobenzenes through Smiles rearrangement has been explored, leading to 10H-phenothiazine-5,5-dioxides upon treatment with hydrogen peroxide in glacial acetic acid. These compounds have demonstrated antioxidant and antimicrobial activities, showcasing their potential in pharmacological research and application (Gautam et al., 2010).

Corrosion Inhibition

  • Amino acid derivatives of phenothiazines have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives exhibit high inhibition efficiency, suggesting their application in protecting metallic materials from corrosion (Yadav, Kumar, & Gope, 2014).

Antioxidative and Antimicrobial Evaluation

  • Research has further confirmed the antioxidative and antimicrobial properties of synthesized 10H-phenothiazines and their derivatives, reinforcing the potential for these compounds in medicinal chemistry and therapeutic applications (Gautam et al., 2012).

Fluorescence Properties and Environmental Applications

  • Novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives have been synthesized, displaying significant daylight fluorescence with potential applications in environmental monitoring and sensing technologies (Gaina et al., 2012).

Energy Storage and Overcharge Protection

  • Phenothiazine derivatives have been identified as stable redox shuttle additives for lithium-ion batteries, offering a protective mechanism against overcharge and overdischarge, which is crucial for the longevity and safety of energy storage devices (Buhrmester et al., 2006).

Properties

IUPAC Name

2-(5,5-dioxophenothiazin-10-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBTXRIQWBBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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